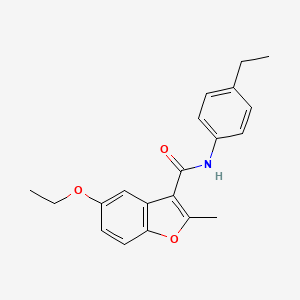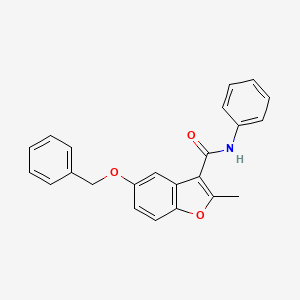
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide, abbreviated as 5-E-N-EPC, is a chemical compound used in the synthesis of various drugs and compounds. It is a heterocyclic compound, containing both an ethoxy and a carboxamide group. In recent years, 5-E-N-EPC has become increasingly important in scientific research due to its wide range of applications and its ability to interact with various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-E-N-EPC is not fully understood. However, it is believed that the compound interacts with various biochemical and physiological processes. For example, it is believed that 5-E-N-EPC binds to the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. In addition, it is believed that 5-E-N-EPC binds to various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E-N-EPC have been studied in various animal models. In general, the compound has been found to have anti-inflammatory, anticonvulsant, and antihistamine effects. In addition, 5-E-N-EPC has been found to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-E-N-EPC has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be prepared in large quantities. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and is not very stable in the presence of light or heat. Therefore, it is important to take precautions to ensure that the compound is stored and handled properly.
Direcciones Futuras
There are several potential future directions for research on 5-E-N-EPC. One potential direction is to further investigate the biochemical and physiological effects of the compound. In particular, further research could be conducted on the compound’s ability to modulate the activity of various receptors. In addition, further research could be conducted on the compound’s ability to interact with various enzymes, such as cyclooxygenase-2 (COX-2). Finally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its use in the treatment of various diseases and conditions.
Métodos De Síntesis
5-E-N-EPC can be synthesized through a variety of methods, including the Mitsunobu reaction and the Ullmann reaction. The Mitsunobu reaction involves the use of a phosphine oxide and an alkoxide to produce the desired product. The Ullmann reaction, on the other hand, involves the use of an aryl halide and a copper salt to produce the desired product. Both of these methods have been used to synthesize 5-E-N-EPC and have been found to be effective.
Aplicaciones Científicas De Investigación
5-E-N-EPC has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and compounds, including anticonvulsants, antihistamines, and anti-inflammatory agents. It has also been used in the synthesis of various biochemical and physiological processes, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). In addition, 5-E-N-EPC has been used in the synthesis of various compounds that are involved in the regulation of cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-14-6-8-15(9-7-14)21-20(22)19-13(3)24-18-11-10-16(23-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVOGSIMCXBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(4-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544915.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)





![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)


